4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide
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Overview
Description
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a benzyl group and a carboxamide group linked to a 2,4-dimethylphenyl moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base such as sodium hydride.
Carboxamide Formation: The carboxamide group is formed by reacting the piperidine derivative with 2,4-dimethylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride or other strong bases.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the binding mechanisms of piperidine derivatives with proteins and enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity as local anesthetics, analgesics, or other therapeutic agents. Research focuses on optimizing their efficacy and minimizing side effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound may modulate the activity of these targets by binding to their active sites, altering their conformation, and affecting their function. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: Lacks the carboxamide group, making it less versatile in certain reactions.
N-(2,4-dimethylphenyl)piperidine-1-carboxamide: Lacks the benzyl group, which may affect its binding affinity and reactivity.
4-benzyl-N-(2,6-dimethylphenyl)piperidine-1-carboxamide: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in chemical and biological properties.
Uniqueness
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-20(17(2)14-16)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
LSEDJFYJZRZCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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